Peg6-(CH2CO2H)2
Overview
Description
Peg6-(CH2CO2H)2: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains two terminal carboxylic acid groups, which makes it highly reactive and versatile for various chemical applications. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, making it suitable for use in biological and chemical research .
Mechanism of Action
Target of Action
Peg6-(CH2CO2H)2 is primarily used in the synthesis of Homo-PROTACs . The primary target of this compound is the VHL E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a symmetric PEG PROTAC linker . It serves as a bridge in the formation of Homo-PROTACs, which are bivalent small-molecule dimerizers . These dimerizers bind to the VHL E3 ubiquitin ligase, inducing its self-degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inducing the self-degradation of the VHL E3 ubiquitin ligase, it disrupts the normal functioning of this pathway, leading to changes in protein degradation within the cell .
Pharmacokinetics
It’s known that the compound is a peg derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the self-degradation of the VHL E3 ubiquitin ligase . This leads to disruptions in the ubiquitin-proteasome system and alterations in protein degradation within the cell .
Action Environment
It’s worth noting that the compound’s solubility in aqueous media suggests it may be influenced by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
Peg6-(CH2CO2H)2 plays a crucial role in biochemical reactions as a linker for the synthesis of Homo-PROTACs. These PROTACs are designed to induce the self-degradation of target proteins by recruiting the VHL E3 ubiquitin ligase . The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . This interaction facilitates the formation of bivalent small-molecule dimerizers, which are essential for the targeted degradation of specific proteins.
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins through the PROTAC mechanism. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and subsequent proteasomal degradation of specific proteins . The ability of this compound to induce targeted protein degradation makes it a powerful tool for studying the effects of protein depletion on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in the synthesis of Homo-PROTACs. These PROTACs function by binding to both the target protein and the VHL E3 ubiquitin ligase, bringing them into close proximity . This interaction facilitates the transfer of ubiquitin molecules from the ligase to the target protein, marking it for degradation by the proteasome . This compound’s terminal carboxylic acids play a critical role in forming stable amide bonds with primary amine groups, ensuring the stability and efficacy of the PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable when stored at -20°C for up to one month and at -80°C for up to six months . Over time, the compound may degrade, potentially affecting its efficacy in inducing protein degradation. Long-term studies in vitro and in vivo have shown that this compound can maintain its activity, but its stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces targeted protein degradation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and potential cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitination process, such as the VHL E3 ubiquitin ligase . By facilitating the transfer of ubiquitin molecules to target proteins, this compound influences metabolic flux and metabolite levels associated with protein turnover . Understanding these interactions is crucial for optimizing the use of this compound in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility in aqueous media, allowing for efficient distribution throughout the cellular environment . This compound’s localization and accumulation are influenced by its interactions with specific cellular components, ensuring its availability for targeted protein degradation.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it can exert its effects on protein degradation. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peg6-(CH2CO2H)2 can be synthesized through the reaction of polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and quality control to ensure the final product meets the required specifications. The compound is often produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Peg6-(CH2CO2H)2 undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Esterification: The carboxylic acid groups can also undergo esterification reactions with alcohols in the presence of catalysts to form esters.
Common Reagents and Conditions:
Amide Bond Formation: EDC or HATU as activators, primary amines as reactants, and solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Esterification: Alcohols as reactants, catalysts such as sulfuric acid or p-toluenesulfonic acid, and solvents like methanol or ethanol.
Major Products Formed:
Amide Bond Formation: Amides
Esterification: Esters
Scientific Research Applications
Comparison with Similar Compounds
Propargyl-PEG6-acid: Contains a propargyl group instead of carboxylic acid, used in click chemistry reactions.
PEG acid: A class of PEG linkers with one side containing a carboxylic acid group.
Uniqueness: Peg6-(CH2CO2H)2 is unique due to its symmetric structure with two terminal carboxylic acid groups, which enhances its reactivity and versatility in various applications. Its hydrophilic PEG spacer also increases its solubility in aqueous media, making it suitable for use in biological and chemical research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRSABUSOYSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275957 | |
Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77855-76-6 | |
Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77855-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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